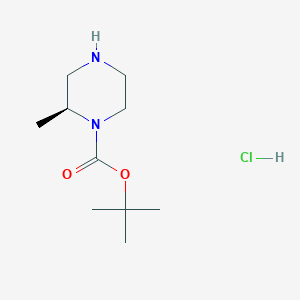

(S)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride

説明

(S)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride (CAS: 1217720-49-4) is a chiral piperazine derivative widely employed as a building block in medicinal chemistry. Its molecular formula is C₁₃H₁₉ClN₂O₂, with a molecular weight of 250.75 g/mol . The compound features a tert-butyl carbamate group that protects the secondary amine, enhancing stability during synthetic processes, and a hydrochloride salt that improves solubility in polar solvents like DMSO (solubility: 1 g/10 mL) .

This compound is critical in synthesizing LIM kinase (LIMK) inhibitors, as demonstrated in Scheme 2 of , where it reacts with pyrrolopyrimidine intermediates to form iodinated analogues for biological evaluation . Its (S)-configured methyl group at the 2-position of the piperazine ring introduces chirality, which is essential for enantioselective interactions in drug-target binding .

特性

IUPAC Name |

tert-butyl (2S)-2-methylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4;/h8,11H,5-7H2,1-4H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKKNXNGNSFBHG-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662441 | |

| Record name | tert-Butyl (2S)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960283-58-3 | |

| Record name | tert-Butyl (2S)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(S)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on available research findings.

Chemical Structure and Properties

- Chemical Formula : C10H21ClN2O2

- Molecular Weight : 220.75 g/mol

- CAS Number : 45072182

The compound features a piperazine ring, which is known for its role in various pharmacological activities. The presence of the tert-butyl and methyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

Synthesis and Derivatives

(S)-tert-butyl 2-methylpiperazine-1-carboxylate is synthesized through various methods, often involving the reaction of piperazine derivatives with carboxylic acids or their derivatives. For example, it can be derived from (S)-tert-butyl 2-methylpiperazine-1-carboxylic acid through esterification processes.

Antibacterial Activity

Research has demonstrated that (S)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride exhibits antibacterial properties. A study evaluated its effectiveness against 14 bacterial strains, revealing varying degrees of activity. Although no significant difference was noted between the R and S enantiomers in vitro, a notable 2-64 fold difference was observed in approximately 52% of cases, suggesting that the stereochemistry may influence antibacterial efficacy .

Anticancer Potential

The compound has also been investigated for potential anticancer activity. In one study, derivatives of piperazine were tested for cytotoxicity against various cancer cell lines. The results indicated that certain modifications to the piperazine structure enhanced the cytotoxic effects compared to standard reference drugs .

The mechanism by which (S)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride exerts its biological effects is not fully elucidated but is thought to involve:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It may act as a ligand for various receptors, including muscarinic acetylcholine receptors implicated in cancer progression .

Case Studies and Research Findings

科学的研究の応用

Synthesis of Bioactive Compounds

(S)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride serves as an important intermediate in the synthesis of various bioactive compounds. Its structural properties make it a valuable building block for creating piperazine derivatives that exhibit pharmacological activities.

Case Study: GLP-1 Receptor Agonists

A notable application of this compound is in the development of GLP-1 receptor agonists, which are used for treating type 2 diabetes. The compound's piperazine moiety is essential for enhancing the biological activity of these agonists, leading to improved glucose metabolism and insulin sensitivity .

| Compound Name | Application | Reference |

|---|---|---|

| GLP-1 Agonists | Diabetes treatment | |

| Antidepressants | Neurological disorders |

Antidepressant Development

Research has indicated that derivatives of (S)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride can be developed into antidepressants. These compounds interact with serotonin receptors, thereby modulating mood and anxiety levels in patients .

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory effects of compounds derived from (S)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride. In animal models, these derivatives have shown potential in reducing inflammation markers, indicating their use in treating inflammatory diseases .

Table: Summary of Anti-inflammatory Studies

| Study Reference | Model Used | Key Findings |

|---|---|---|

| DBA/1 Mice Model | Reduction in auto-antibody titers post-treatment | |

| Pristane-Induced Lupus Model | Significant decrease in inflammatory cytokines |

Chemical Properties and Safety

The safety profile of (S)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride is characterized by low toxicity levels in preliminary studies, although further toxicological assessments are necessary for clinical applications .

化学反応の分析

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at the tert-butyl group, which acts as a leaving group under specific conditions. This reaction is critical in medicinal chemistry for generating diverse derivatives.

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| Sodium hydride | DMF, 0–5°C | Piperazine-1-carboxylic acid | Deprotonation followed by substitution |

| Grignard reagents | THF, -78°C | Substituted piperazines | Nucleophilic attack at the carbonyl group |

Oxidation and Reduction Reactions

The benzyl or methyl substituents can undergo oxidation/reduction, altering the compound’s biological activity.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium | Piperazine carboxylic acid |

| Reduction | Lithium aluminum hydride | Anhydrous ether | Piperazine alcohol derivatives |

Acid-Base Reactions

The hydrochloride salt facilitates acid-base interactions, particularly in aqueous solutions.

| Reaction | Conditions | Outcome |

|---|---|---|

| Protonation | Aqueous HCl | Formation of hydrochloride salt |

| Deprotonation | Sodium hydroxide | Free base recovery |

Amidation Reactions

The carboxylate group reacts with amines to form amides, a key step in drug design.

| Reagent | Conditions | Product |

|---|---|---|

| Amine (e.g., NH3) | Coupling agent (e.g., EDC) | Piperazine amide derivatives |

Deprotection Reactions

The tert-butyl group is removed under acidic conditions to expose the carboxylic acid, enabling further functionalization.

| Reagent | Conditions | Product |

|---|---|---|

| HCl in dioxane | 0–5°C | Piperazine-1-carboxylic acid |

Biological Interactions

As an efflux pump inhibitor, the compound enhances drug efficacy by inhibiting membrane proteins that expel therapeutic agents.

| Target | Mechanism | Outcome |

|---|---|---|

| Efflux pumps | Binding to transport proteins | Increased intracellular drug concentration |

Key Research Findings

類似化合物との比較

Structural and Functional Differences

The following table summarizes key structural variations, physicochemical properties, and applications of (S)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride and analogous compounds:

Key Research Findings

Positional Isomerism: The 3-propyl variant () exhibits distinct steric interactions compared to the 2-methyl group in the target compound, affecting binding pocket compatibility .

Stereochemical Impact :

- The (S)-configuration in the target compound contrasts with (R)-configured analogues (e.g., (R)-tert-butyl 2-propylpiperazine-1-carboxylate), leading to divergent biological activities due to enantioselectivity in target recognition .

Functional Group Modifications :

- Bromoacetamido Group (): Introduces electrophilic reactivity, enabling nucleophilic substitutions for constructing complex architectures .

- Methanesulfonyloxypropyl Group (): Enhances solubility in aqueous media and stability under acidic conditions, critical for downstream reactions .

Salt Forms :

- Hydrochloride salts (e.g., target compound and (S)-tert-butyl 2-propylpiperazine-1-carboxylate hydrochloride) improve solubility for biological testing, whereas free bases may require additional formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。